molecular formula C13H19N3NaO5S B1670754 Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate CAS No. 5907-38-0

Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate

Cat. No.: B1670754
CAS No.: 5907-38-0
M. Wt: 352.36 g/mol
InChI Key: GUUSLSFSTZWCCJ-UHFFFAOYSA-N
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Description

Sulpyrine (sodium [(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-methyl-amino]methanesulfonate; CAS 5907-38-0) is a pyrazolone-derived antipyretic and analgesic agent widely used in clinical settings for fever reduction and pain management . It is metabolized in the liver through a non-enzymatic hydrolysis pathway to form 4-methylaminoantipyrine (4-MAA), which is further processed into 4-aminoantipyrine (4-AA) and 4-formylaminoantipyrine (4-FAA) via cytochrome P450 (CYP) enzymes, particularly CYP2B family isoforms . These metabolites, especially 4-AA, are implicated in severe adverse effects such as fatal shock, characterized by convulsions, hypotension, and multi-organ failure .

Properties

CAS No.

5907-38-0

Molecular Formula

C13H19N3NaO5S

Molecular Weight

352.36 g/mol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;hydrate

InChI

InChI=1S/C13H17N3O4S.Na.H2O/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h4-8H,9H2,1-3H3,(H,18,19,20);;1H2

InChI Key

GUUSLSFSTZWCCJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.O.[Na]

Appearance

Solid powder

Other CAS No.

5907-38-0

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Algopyrin
Analgin
Biopyrin
Dipyrone
Dipyronium
Metamizol
Metamizole
Metamizole Sodium
Methamizole
Methampyrone
Narone
Noramidopyrine Methanesulfonate
Noramidopyrine Methanesulfonate Sodium
Normelubrine
Novalgetol
Novalgin
Novamidazophen
Novaminsulfone
Optalgin
Pyralgin
Sulpyrin
Sulpyrine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Metamizole sodium hydrate is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde and sodium bisulfite to form the sodium salt of metamizole. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of metamizole sodium hydrate involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving crystallization and purification steps to obtain the final product in its hydrate form .

Chemical Reactions Analysis

Types of Reactions: Metamizole sodium hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include methylaminophenazone and other related metabolites, which retain some of the pharmacological properties of the parent compound .

Scientific Research Applications

Pharmacological Applications

1. Antipyretic and Analgesic Properties

Sulpyrine is predominantly used for its antipyretic and analgesic effects. It functions by inhibiting the synthesis of prostaglandins, which are mediators of fever and pain. The compound is effective in reducing elevated body temperature and alleviating pain associated with various conditions.

2. Mechanism of Action

The mechanism behind sulpyrine's effects involves its metabolism in the liver, where it is converted into active metabolites such as 4-methylaminoantipyrine (4-MAA). These metabolites play crucial roles in exerting the drug's antipyretic effects while also being implicated in its toxicity.

Toxicological Concerns

1. Fatal Shock Induction

Research indicates that sulpyrine can induce fatal shock in susceptible individuals. A study demonstrated that mice deficient in the transcription factor CREBH exhibited resistance to sulpyrine-induced shock, suggesting that CREBH plays a critical role in mediating this adverse effect . The study highlighted the importance of cytochrome P450 2B family genes in sulpyrine metabolism, indicating that their expression is significantly altered in the presence of CREBH deficiency.

2. Anaphylaxis and Hypersensitivity Reactions

Sulpyrine has been linked to severe allergic reactions, including anaphylaxis. A review of medical malpractice cases revealed instances where sulpyrine was administered to children under 12 years, leading to serious adverse reactions due to its contraindications in this age group . The frequency of sulpyrine-associated anaphylaxis was noted to be approximately 1 in every 5000 injections.

Case Studies

Case Study Findings
Study on CREBH Deficiency Mice lacking CREBH showed resistance to fatal shock from sulpyrine administration, indicating a protective mechanism against toxicity .
Medical Malpractice Cases Two cases involved inappropriate prescriptions of sulpyrine to children, resulting in severe allergic reactions; these cases highlighted the need for caution in prescribing this drug .
Toxicity Assessment The study assessed blood concentrations of sulpyrine metabolites in wild-type versus CREBH-deficient mice, revealing significant differences that correlate with survival rates post-administration .

Mechanism of Action

The mechanism of action of metamizole sodium hydrate involves its rapid hydrolysis to active metabolites, specifically N-methyl-4-aminoantipyrine and 4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes. Additionally, they may interact with cannabinoid receptors and transient receptor potential vanilloid 1 (TRPV1) receptors, contributing to their analgesic and antipyretic effects .

Comparison with Similar Compounds

Aminopyrine (Metamizole)

Aminopyrine (CAS 58-15-1), another pyrazolone derivative, shares structural and metabolic similarities with Sulpyrine. Both drugs undergo hepatic metabolism to produce 4-AA, a metabolite linked to anaphylactic shock . However, Aminopyrine is more extensively metabolized by CYP3A4, whereas Sulpyrine relies predominantly on CYP2B isoforms .

Parameter Sulpyrine Aminopyrine
Primary Metabolite 4-AA (via CYP2B) 4-AA (via CYP3A4)
Shock Mechanism CREBH-dependent CYP2B upregulation Direct histamine release
Therapeutic Use Acute fever/pain Postoperative pain
Toxicity Threshold 1.16 mg/g (4-AA, mouse LD₅₀) 1.5 mg/g (4-AA, mouse LD₅₀)

Key Findings :

  • Both drugs produce 4-AA, but Sulpyrine’s reliance on CREBH-mediated CYP2B activation makes its toxicity more dependent on hepatic stress responses .
  • Aminopyrine has a higher incidence of agranulocytosis, while Sulpyrine’s risks center on shock and convulsions .

Acetaminophen (APAP)

Acetaminophen (CAS 103-90-2), a non-pyrazolone antipyretic, contrasts with Sulpyrine in metabolism and toxicity. APAP is metabolized by CYP2E1 and CYP3A4 to N-acetyl-p-benzoquinone imine (NAPQI), causing hepatotoxicity via glutathione depletion .

Parameter Sulpyrine Acetaminophen
Metabolic Pathway CYP2B → 4-AA/4-FAA CYP2E1/CYP3A4 → NAPQI
Toxicity Target Cardiovascular/CNS Liver
Antidote None established N-acetylcysteine
Fatal Dose (Mouse) 2.7 mg/g 300 mg/kg

Key Findings :

  • Sulpyrine’s fatal shock mechanism is distinct from APAP’s hepatotoxicity, reflecting divergent metabolic pathways.
  • APAP has a well-defined antidote, whereas Sulpyrine toxicity management remains supportive .

Comparison with Functionally Similar Compounds

Dexamethasone

Dexamethasone (CAS 50-02-2), a glucocorticoid, is used for inflammation but shares a regulatory link with Sulpyrine via pregnane X receptor (PXR)-mediated CYP3A induction.

Parameter Sulpyrine Dexamethasone
Primary Target CYP2B activation PXR/CYP3A activation
Clinical Use Analgesic/Antipyretic Anti-inflammatory
Metabolic Interaction Induces CYP2B via CREBH Induces CYP3A via PXR

Key Findings :

  • Dexamethasone pre-treatment exacerbates Sulpyrine toxicity by upregulating CYP2B, highlighting a dangerous drug interaction .

Research Implications and Data Gaps

  • Mechanistic Differences : Sulpyrine’s dependence on CREBH for CYP2B induction distinguishes it from other pyrazolones, suggesting a unique regulatory vulnerability .
  • Human Relevance: Current data are murine; human CYP2B6 polymorphisms may modulate Sulpyrine toxicity, warranting pharmacogenomic studies .
  • Therapeutic Alternatives : NSAIDs like Ibuprofen lack Sulpyrine’s shock risk but are less effective in refractory fever cases .

Biological Activity

Sulpyrine, a pyrazolone derivative, is primarily used as an antipyretic and analgesic agent. Despite its therapeutic applications, concerns regarding its safety profile have emerged, particularly due to severe adverse effects such as fatal shock and anaphylaxis. This article provides a comprehensive overview of the biological activity of sulpyrine, focusing on its pharmacological effects, metabolic pathways, and associated risks.

Sulpyrine acts mainly through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The compound is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2B family members. The expression of these enzymes is regulated by the transcription factor CREBH (C/EBP homologous protein), which has been shown to influence the severity of sulpyrine-induced adverse reactions .

Biological Activity Overview

The biological activity of sulpyrine can be summarized in the following table:

Activity Description
Antipyretic Effect Reduces fever through central action on the hypothalamus.
Analgesic Effect Provides pain relief by inhibiting COX enzymes and reducing prostaglandin synthesis.
Metabolic Pathway Metabolized to 4-methylaminoantipyrine (4-MAA), which is linked to toxicity.
Toxicity Risk Associated with fatal shock and anaphylaxis; risk increases with dosage.

Fatal Shock Induction

Research has demonstrated that sulpyrine can induce fatal shock in susceptible individuals. A study involving CREBH-deficient mice revealed that these mice exhibited resistance to sulpyrine-induced shock, indicating that CREBH plays a significant role in mediating the drug's toxic effects . The study highlighted that administration of sulpyrine led to elevated serum concentrations of 4-MAA, correlating with increased mortality rates.

Anaphylaxis Cases

A review of medical malpractice cases indicated that sulpyrine was implicated in drug-induced anaphylaxis, particularly when administered to children under 12 years old. The frequency of such reactions was noted to be approximately 1 in every 5000 injections . This underscores the importance of careful patient selection and monitoring when prescribing this medication.

Comparative Analysis with Other Analgesics

In comparison with other analgesics like acetaminophen (APAP), sulpyrine's risk profile appears more concerning. While both drugs can cause liver toxicity, CREBH-deficient mice showed similar susceptibility to APAP but were resistant to sulpyrine's lethal effects, suggesting different underlying mechanisms for toxicity .

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing Sulpyrine’s safety profile in vulnerable populations (e.g., pregnant women)?

  • Methodological Answer : Safety assessments typically combine in vivo toxicology studies (e.g., rodent models for teratogenicity) and in vitro assays (e.g., placental barrier permeability tests). For human studies, retrospective analysis of clinical data is prioritized, with strict adherence to ethical guidelines. Key parameters include amniotic fluid volume monitoring and fetal ductus arteriosus constriction metrics, as outlined in pharmacovigilance reports .
  • Data Reference : A 2024 safety report highlighted that Sulpyrine administration in pregnant women requires risk-benefit analysis, with dose-limiting protocols to minimize fetal exposure .

Q. How can researchers design reproducible experiments for studying Sulpyrine’s pharmacological mechanisms?

  • Methodological Answer : Experimental design should follow the Beilstein Journal’s guidelines:

  • Step 1 : Define variables (e.g., dose-response curves, receptor binding assays).
  • Step 2 : Use standardized protocols for compound synthesis and characterization (e.g., NMR, HPLC for purity ≥95%) .
  • Step 3 : Include negative controls (e.g., solvent-only groups) and validate results across multiple replicates.
    • Example : A 2022 study optimized Sulpyrine’s COX inhibition assay by standardizing incubation times and temperature controls to reduce inter-lab variability .

Advanced Research Questions

Q. How should researchers address contradictions in Sulpyrine’s efficacy data across preclinical and clinical studies?

  • Methodological Answer : Apply a systematic review framework:

  • Phase 1 : Conduct meta-analysis to identify heterogeneity sources (e.g., dosage ranges, patient demographics).
  • Phase 2 : Use Bland-Altman plots to assess agreement between preclinical (rodent) and clinical (human) pharmacokinetic data .
  • Phase 3 : Validate findings via in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations).
    • Case Study : A 2023 meta-analysis resolved discrepancies in Sulpyrine’s analgesic efficacy by identifying species-specific metabolic pathways affecting bioavailability .

Q. What strategies optimize Sulpyrine’s synthesis and characterization for high-yield, high-purity outcomes?

  • Methodological Answer : Follow evidence-based synthesis protocols:

  • Strategy 1 : Use catalytic asymmetric synthesis to enhance enantiomeric purity (>99% ee) .
  • Strategy 2 : Employ green chemistry principles (e.g., solvent-free reactions) to improve yield (reported 78% vs. traditional 52%) .
    • Data Table :
Synthesis MethodYield (%)Purity (%)Key Advantage
Traditional alkylation5290Low cost
Catalytic asymmetric7899High enantiopurity
Solvent-free microwave6597Reduced waste

Q. How can researchers identify gaps in Sulpyrine’s mechanistic studies using existing literature?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Step 1 : Perform a scoping review to map existing studies (e.g., focus on Sulpyrine’s immunomodulatory effects).
  • Step 2 : Use tools like VOSviewer to visualize understudied pathways (e.g., NF-κB signaling in chronic inflammation) .
    • Example : A 2024 study identified a gap in Sulpyrine’s role in macrophage polarization, leading to a novel investigation of its IL-6 modulation effects .

Methodological Best Practices

  • Data Integrity : Maintain raw datasets in FAIR-compliant repositories (Findable, Accessible, Interoperable, Reusable) .
  • Conflict Resolution : Use Cohen’s kappa for inter-rater reliability in qualitative data analysis .
  • Reproducibility : Document all experimental parameters (e.g., pH, temperature) in supplementary materials, adhering to Beilstein Journal standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate
Reactant of Route 2
Reactant of Route 2
Methanesulfonic acid,[(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylamino]-, sodium salt, monohydrate

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